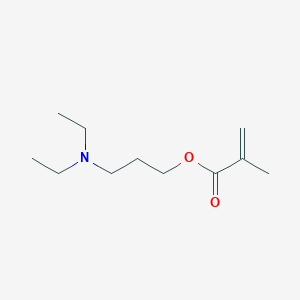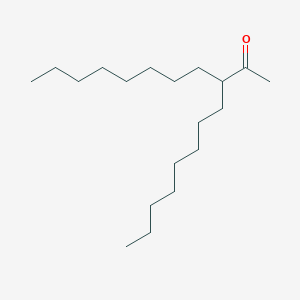
3-Octylundecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octylundecan-2-one: is an organic compound with the molecular formula C19H38O . It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is known for its unique structure, which includes a long carbon chain, making it a significant subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octylundecan-2-one typically involves the reaction of 1-octene with 2-undecanone . The reaction conditions often include the use of a catalyst to facilitate the process. For instance, the reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 3-Octylundecan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated ketones.
Aplicaciones Científicas De Investigación
3-Octylundecan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Octylundecan-2-one involves its interaction with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the long carbon chain can interact with lipid membranes , affecting their fluidity and permeability .
Comparación Con Compuestos Similares
2-Undecanone: Another ketone with a similar structure but a shorter carbon chain.
3-Octylundecan-2-ol: An alcohol derivative of 3-Octylundecan-2-one.
3-Octylundecan-2-amine: An amine derivative with different chemical properties.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of a ketone functional group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
89185-87-5 |
|---|---|
Fórmula molecular |
C19H38O |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
3-octylundecan-2-one |
InChI |
InChI=1S/C19H38O/c1-4-6-8-10-12-14-16-19(18(3)20)17-15-13-11-9-7-5-2/h19H,4-17H2,1-3H3 |
Clave InChI |
VFRUZKGZGHGIHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)
![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)

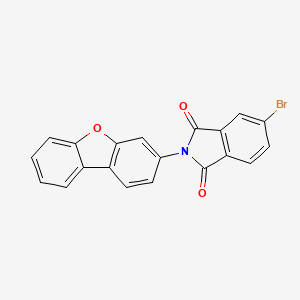
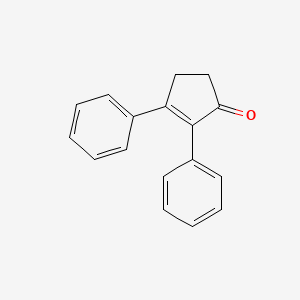
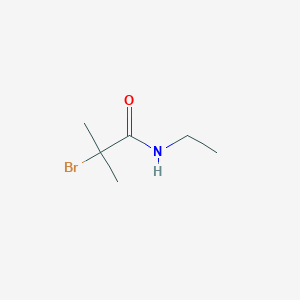
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
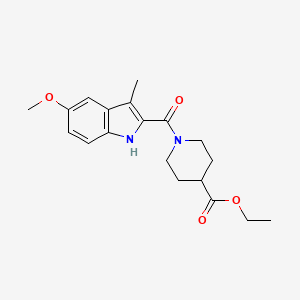
![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)
![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
